1-Ethyl-2-propylcyclohexane belongs to the class of organic compounds known as cycloalkanes. These are saturated monocyclic hydrocarbons (with or without side chains). 1-Ethyl-2-propylcyclohexane can be biosynthesized from cyclohexane.
1-Ethyl-2-propylcyclohexane
CAS No.:
Cat. No.: VC1616553
Molecular Formula: C11H22
Molecular Weight: 154.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H22 |
|---|---|
| Molecular Weight | 154.29 g/mol |
| IUPAC Name | 1-ethyl-2-propylcyclohexane |
| Standard InChI | InChI=1S/C11H22/c1-3-7-11-9-6-5-8-10(11)4-2/h10-11H,3-9H2,1-2H3 |
| Standard InChI Key | NNNKGLVDUYFBHS-UHFFFAOYSA-N |
| SMILES | CCCC1CCCCC1CC |
| Canonical SMILES | CCCC1CCCCC1CC |
Introduction
Chemical Identity and Structure
Molecular Configuration
1-Ethyl-2-propylcyclohexane features a six-carbon ring with an ethyl group at position 1 and a propyl group at position 2. This arrangement creates interesting stereochemical properties due to the possible orientations of the substituents relative to the cyclohexane ring plane .
The structural formula can be represented as:
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Molecular Formula: C₁₁H₂₂
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Structural Representation: A cyclohexane ring with C₂H₅ and C₃H₇ groups at adjacent positions
Identification Parameters
The compound is characterized by several identification parameters that provide a unique chemical fingerprint:
These identification parameters are essential for accurately referencing the compound in chemical databases and scientific literature .
Physical and Chemical Properties
Basic Physical Properties
1-Ethyl-2-propylcyclohexane possesses physical properties typical of medium-sized cycloalkanes with alkyl substituents:
The high LogP value indicates that 1-ethyl-2-propylcyclohexane is highly lipophilic, with strong preference for organic phases over aqueous environments .
Thermodynamic Properties
The thermodynamic properties provide insight into the compound's behavior under various conditions:
The heat capacity (Cp,gas) of 1-ethyl-2-propylcyclohexane varies with temperature as follows:
| Temperature (K) | Heat Capacity (J/mol×K) | Reference |
|---|---|---|
| 465.96 | 346.40 | |
| 498.33 | 367.00 | |
| 530.71 | 386.65 | |
| 563.08 | 405.39 | |
| 595.45 | 423.22 | |
| 627.83 | 440.17 | |
| 660.20 | 456.27 |
These thermodynamic properties indicate that 1-ethyl-2-propylcyclohexane exhibits typical behavior for a mid-sized hydrocarbon with respect to phase transitions and energy content .
Spectral Characteristics
Spectroscopic analysis of 1-ethyl-2-propylcyclohexane has revealed interesting features. According to research by Elsner and Strauss, 1-ethyl-2-n-propylcyclohexane prepared by hydrogenation of the corresponding benzene derivative showed a double peak in spectroscopic analysis. This observation indicates the presence of two very similar isomeric forms, likely corresponding to different stereoisomers of the compound .
Synthesis Methods
Hydrogenation Routes
One of the primary methods for synthesizing 1-ethyl-2-propylcyclohexane involves the hydrogenation of the corresponding o-dialkylbenzene derivative. This approach was documented by Elsner and Strauss, who reported that 1-ethyl-2-n-propylcyclohexane was prepared by hydrogenating the corresponding benzene derivative .
The general reaction can be represented as:
1-ethyl-2-propylbenzene + H₂ (catalyst) → 1-ethyl-2-propylcyclohexane
Alternative Synthetic Approaches
An alternative synthetic route involves starting from cyclohexanone derivatives. This multi-step process includes:
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Alkylation of ethyl 2-oxocyclohexanecarboxylate
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Hydrolysis and decarboxylation to obtain 2-alkylcyclohexanone
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Treatment with lithium alkyls to yield 1,2-dialkylcyclohexanols
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Dehydration followed by hydrogenation to obtain the final product
This approach, also described by Elsner and Strauss, provides a versatile method for synthesizing various 1,2-dialkylcyclohexanes, including 1-ethyl-2-propylcyclohexane .
Isomerism and Stereochemistry
1-Ethyl-2-propylcyclohexane can exist as multiple stereoisomers due to the potential for different spatial arrangements of the substituents relative to the cyclohexane ring. The primary stereochemical consideration involves the orientation of the ethyl and propyl groups - they can be either on the same side of the ring plane (cis isomer) or on opposite sides (trans isomer) .
The spectroscopic evidence of a double peak, as reported by Elsner and Strauss, supports the existence of these stereoisomers. The fact that the compound was prepared by hydrogenation suggests that both isomers may be formed during synthesis, contributing to the observed spectral complexity .
The hazard statements indicate that the compound may be:
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Harmful if swallowed and may cause aspiration toxicity (H304)
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Flammable liquid and vapor (H226)
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Irritating to eyes (H319)
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Harmful to aquatic life with long-lasting effects (H412)
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Irritating to skin (H315)
Proper safety measures should include:
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Use of appropriate personal protective equipment
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Handling in well-ventilated areas
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Avoiding contact with skin, eyes, and respiratory system
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Keeping away from ignition sources
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Proper disposal according to local regulations
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